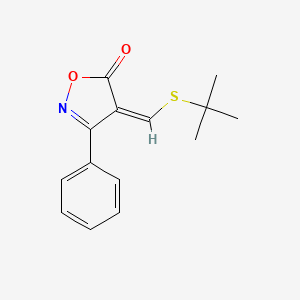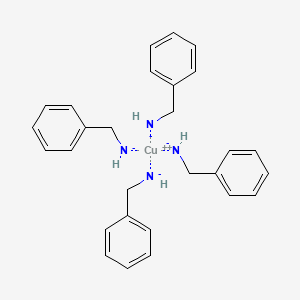![molecular formula C21H16N2O B12886878 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline CAS No. 83959-77-7](/img/structure/B12886878.png)
3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is tailored to minimize environmental impact and ensure cost-effectiveness.
化学反応の分析
Types of Reactions
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce aniline derivatives.
科学的研究の応用
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism by which 3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline exerts its effects involves the formation of a protective adsorption layer on surfaces, such as mild steel, to inhibit corrosion . This protective layer is formed through both physical and chemical adsorption mechanisms. Density functional theory (DFT) calculations have shown that the compound’s molecular structure facilitates strong adsorption, enhancing its inhibitory efficacy .
類似化合物との比較
Similar Compounds
Oxazoles: Compounds like 2-(1,3-oxazol-5-yl)aniline share similar structural features and chemical properties.
Uniqueness
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is unique due to its specific biphenyl and aniline substitutions, which confer distinct chemical and physical properties. These substitutions enhance its effectiveness as a corrosion inhibitor and its potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
83959-77-7 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,22H2 |
InChIキー |
HJHQMGVDCGSHNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)





![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)

